- A convergent approach to (-)-callystatin A based on local symmetry, Chemistry - A European Journal, 2012, 18(45), 14267-14271
Cas no 97514-97-1 (2-Penten-4-yn-1-ol,5-(trimethylsilyl)-, (2E)-)
2-Penten-4-yn-1-ol,5-(trimethylsilyl)-, (2E)- is een organische verbinding met een unieke moleculaire structuur, bestaande uit een pentenyn-keten en een trimethylsilyl-groep. Deze verbinding combineert de reactiviteit van een alkeen en een alkyn met de stabiliserende eigenschappen van de silyl-groep. Het (2E)-stereoisomeer biedt specifieke stereochemische kenmerken, wat nuttig is voor gerichte synthese in organische chemie. De aanwezigheid van de trimethylsilyl-groep verhoogt de stabiliteit en beïnvloedt de elektronische eigenschappen, waardoor het geschikt is voor verschillende toepassingen, zoals koppelingsreacties en als tussenproduct in farmaceutische synthese. Deze verbinding is waardevol vanwege zijn veelzijdigheid en precisie in complexe chemische transformaties.
97514-97-1 structure
Product Name:2-Penten-4-yn-1-ol,5-(trimethylsilyl)-, (2E)-
CAS-nummer:97514-97-1
MF:C8H14OSi
MW:154.281663417816
CID:803434
Update Time:2025-08-05
2-Penten-4-yn-1-ol,5-(trimethylsilyl)-, (2E)- Chemische en fysische eigenschappen
Naam en identificatie
-
- 2-Penten-4-yn-1-ol,5-(trimethylsilyl)-, (2E)-
- TRANS-5-TRIMETHYLSILYL-2-PENTEN-4-YN-1-OL
- (E)-5-trimethylsilanylpent-2-en-4-yn-1-ol
- (E)-5-trimethylsilyl-2-penten-4-yn-1-ol
- (E)-5-trimethylsilyl-pent-2-en-4-yn-1-ol
- (2E)-5-(Trimethylsilyl)-2-penten-4-yn-1-ol (ACI)
- 2-Penten-4-yn-1-ol, 5-(trimethylsilyl)-, (E)- (ZCI)
- (E)-1-(Trimethylsilyl)-2-penten-4-yn-1-ol
-
- Inchi: 1S/C8H14OSi/c1-10(2,3)8-6-4-5-7-9/h4-5,9H,7H2,1-3H3/b5-4+
- InChI-sleutel: WKGUAYJZYDPJLJ-SNAWJCMRSA-N
- LACHT: C(/C=C/CO)#C[Si](C)(C)C
Berekende eigenschappen
- Exacte massa: 154.08100
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 1
- Zware atoomtelling: 10
- Aantal draaibare bindingen: 2
- Complexiteit: 174
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 1
- Oppervlakte lading: 0
- Aantal tautomers: none
- XLogP3: none
Experimentele eigenschappen
- PSA: 20.23000
- LogboekP: 1.41570
2-Penten-4-yn-1-ol,5-(trimethylsilyl)-, (2E)- Douanegegevens
- HS-CODE:2931900090
- Douanegegevens:
中国海关编码:
2931900090概述:
2931900090. 其他有机-无机化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:AB(入境货物通关单,出境货物通关单). 最惠国关税:6.5%. 普通关税:30.0%
Summary:
2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%
2-Penten-4-yn-1-ol,5-(trimethylsilyl)-, (2E)- Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC12911-5g |
5-(trimethylsilyl)pent-2-en-4-yn-1-ol |
97514-97-1 | 95% | 5g |
$2750 | 2023-09-07 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1750837-1g |
(e)-5-(Trimethylsilyl)pent-2-en-4-yn-1-ol |
97514-97-1 | 98% | 1g |
¥2966.00 | 2024-04-23 |
2-Penten-4-yn-1-ol,5-(trimethylsilyl)-, (2E)- Productiemethode
Productiemethode 1
Reactievoorwaarden
1.1 Reagents: Diisobutylaluminum hydride Solvents: Diethyl ether , Hexane ; 1 h, -78 °C; 1 h, -78 °C → 0 °C
1.2 Reagents: Potassium sodium tartrate Solvents: Water ; 2 h, rt
1.2 Reagents: Potassium sodium tartrate Solvents: Water ; 2 h, rt
Referentie
Productiemethode 2
Reactievoorwaarden
1.1 Reagents: Diisobutylaluminum hydride Solvents: Hexane ; 30 min, -78 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Referentie
- Ruthenium-catalyzed alkene-alkyne coupling. Total synthesis of amphidinolide P, Journal of the American Chemical Society, 2005, 127(50), 17921-17937
Productiemethode 3
Reactievoorwaarden
1.1 Solvents: Acetic acid , Tetrahydrofuran , Water ; 12 h, rt
1.2 Reagents: Potassium carbonate Solvents: Water
1.2 Reagents: Potassium carbonate Solvents: Water
Referentie
- Total Synthesis of Fostriecin: Via a Regio- and Stereoselective Polyene Hydration, Oxidation, and Hydroboration Sequence, Organic Letters, 2010, 12(17), 3752-3755
Productiemethode 4
Reactievoorwaarden
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C
1.2 30 min, -78 °C; 30 min, -78 °C → rt
1.2 30 min, -78 °C; 30 min, -78 °C → rt
Referentie
- Highly regioselective decarboxylative Claisen rearrangement reactions of diallyl 2-sulfonylmalonates, Tetrahedron Letters, 2007, 48(44), 7861-7864
Productiemethode 5
Reactievoorwaarden
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; -78 - -10 °C; 15 min, -10 °C; -10 °C → -78 °C
1.2 -78 °C; 1 h, -78 °C → rt; 2 h, rt; rt → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 0 °C → rt; 1 h, rt
1.2 -78 °C; 1 h, -78 °C → rt; 2 h, rt; rt → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 0 °C → rt; 1 h, rt
Referentie
- Short, Tin-Free Synthesis of All Three Inthomycins, Chemistry - A European Journal, 2018, 24(63), 16753-16756
Productiemethode 6
Reactievoorwaarden
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; -78 °C; -78 °C → rt; 3 h, rt; rt → 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Sodium hydroxide Solvents: Water
Referentie
- Synthesis of hydroxylated pyrrolidines by allenic cyclisation, Tetrahedron, 2016, 72(41), 6356-6362
Productiemethode 7
Reactievoorwaarden
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane
Referentie
- On the way to oligocyclopropanes via transformations on 1,6-substituted trans-endiinenes, 1999, , (20121004),
Productiemethode 8
Reactievoorwaarden
1.1 Catalysts: Ethylmagnesium bromide , (T-4)-[2,9-Bis[2,4,6-tris(1-methylethyl)phenyl]-1,10-phenanthroline-κN1,κN10]dic… Solvents: Diethyl ether , Tetrahydrofuran ; 5 min, rt
1.2 Solvents: Tetrahydrofuran ; 3 h, rt
1.3 Solvents: Ethyl acetate ; rt
1.2 Solvents: Tetrahydrofuran ; 3 h, rt
1.3 Solvents: Ethyl acetate ; rt
Referentie
- Cobalt-Catalyzed E-Selective Cross-Dimerization of Terminal Alkynes: A Mechanism Involving Cobalt(0/II) Redox Cycles, Angewandte Chemie, 2020, 59(4), 1552-1556
Productiemethode 9
Reactievoorwaarden
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide , Tetrakis(triphenylphosphine)palladium Solvents: Benzene
Referentie
- Stereocontrolled synthesis of naturally occurring polyacetylenes characterized by (E)-1-en-3-yne, (E)-1-ene-3,5-diyne, (1E,5E)-1,5-dien-3-yne, and (1E,7E)-1,7-diene-3,5-diyne moieties, Gazzetta Chimica Italiana, 1987, 117(8), 481-9
Productiemethode 10
Reactievoorwaarden
1.1 Reagents: Diisobutylaluminum hydride Solvents: Dichloromethane ; 10 min, 0 °C; 1 h, 0 °C
1.2 Reagents: Water
1.2 Reagents: Water
Referentie
- A Stereocontrolled Total Synthesis of Lipoxin B4 and its Biological Activity as a Pro-Resolving Lipid Mediator of Neuroinflammation, Chemistry - A European Journal, 2022, 28(35),
Productiemethode 11
Reactievoorwaarden
1.1 Reagents: Diisobutylaluminum hydride Solvents: Diethyl ether ; 1 h, -78 °C; 4 h, -78 °C → rt
1.2 Reagents: Methanol , Potassium sodium tartrate Solvents: Water ; 0 °C
1.2 Reagents: Methanol , Potassium sodium tartrate Solvents: Water ; 0 °C
Referentie
- Catalytic Dicyanative [4 + 2] Cycloaddition Triggered by Cyanopalladation of Conjugated Enynes under Aerobic Conditions, Journal of the American Chemical Society, 2010, 132(13), 4522-4523
Productiemethode 12
Reactievoorwaarden
1.1 Reagents: Ethylmagnesium chloride Solvents: Tetrahydrofuran ; 0 °C
1.2 50 °C
1.3 Reagents: Silica
1.2 50 °C
1.3 Reagents: Silica
Referentie
- Synthesis of methyl (5S,6R,7E,9E,11Z,13E,15S)-16-(4-fluorophenoxy)-5,6,15-trihydroxy-7,9,11,13-hexadecatetraenoate, an analogue of 15R-Lipoxin A4, Bioorganic & Medicinal Chemistry Letters, 2003, 13(19), 3223-3226
Productiemethode 13
Reactievoorwaarden
1.1 Reagents: Diisobutylaluminum hydride Solvents: Dichloromethane ; -78 °C; -78 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; -78 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; -78 °C
Referentie
- Stereoselective Total Synthesis of Atractylodemayne A, a Conjugated 2(E),8(Z),10(E)-Triene-4,6-diyne, Organic Letters, 2016, 18(5), 1162-1165
Productiemethode 14
Reactievoorwaarden
1.1 Reagents: Acetic acid Solvents: Tetrahydrofuran , Water ; 12 h, rt
1.2 Reagents: Potassium carbonate Solvents: Water ; rt
1.2 Reagents: Potassium carbonate Solvents: Water ; rt
Referentie
- Total and formal syntheses of fostriecin, Organic Chemistry Frontiers, 2020, 7(22), 3608-3615
Productiemethode 15
Reactievoorwaarden
1.1 Reagents: Diisobutylaluminum hydride Solvents: Dichloromethane , Hexane ; -78 °C; 4 h, -78 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; -78 °C; -78 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; -78 °C; -78 °C → rt
Referentie
- Synthesis of isomeric polyacetylenes based on natural hydroxy matricaria esters, Tetrahedron, 2009, 65(40), 8418-8427
Productiemethode 16
Reactievoorwaarden
1.1 Reagents: Diisopropylamine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; 2 h, rt
Referentie
- Synthesis and biological evaluation of C(13)/C(13')-bis-desmethyl-disorazole Z, ChemRxiv, 2022, , 1-16
Productiemethode 17
Reactievoorwaarden
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran
Referentie
- The Decarboxylative Ireland-Claisen Rearrangement: Methodology Studies and Approaches to the Total Synthesis of (-)-Suaveoline, 2006, , (20140701),
Productiemethode 18
Reactievoorwaarden
1.1 Reagents: Ethyl bromide , Magnesium Solvents: Tetrahydrofuran
1.2 -
1.2 -
Referentie
- Stereocontrolled total synthesis of lipoxins A, Journal of the American Chemical Society, 1985, 107(25), 7515-18
2-Penten-4-yn-1-ol,5-(trimethylsilyl)-, (2E)- Raw materials
- Chlorotrimethylsilane
- 2-Penten-4-yn-1-ol
- 2-Penten-4-yn-1-ol, (2E)-
- 2,4-Pentadiyn-1-ol, 5-(trimethylsilyl)-
- 2-Propen-1-ol, 3-iodo-, (2E)-
- 1-Iodo-2-(trimethylsilyl)acetylene
- ethynyltrimethylsilane
- Methyl 5-trimethylsilylpent-2-en-4-ynoate
- 2-Penten-4-ynoic acid, 5-(trimethylsilyl)-, ethyl ester, (2E)-
- Silane,[(3E)-5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-penten-1-ynyl]trimethyl-
2-Penten-4-yn-1-ol,5-(trimethylsilyl)-, (2E)- Preparation Products
2-Penten-4-yn-1-ol,5-(trimethylsilyl)-, (2E)- Gerelateerde literatuur
-
Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
-
Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
-
Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
-
Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
-
Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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